{[2-(4-ethoxyphenyl)-2-oxoethyl]thio}acetic acid
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Overview
Description
{[2-(4-ethoxyphenyl)-2-oxoethyl]thio}acetic acid is an organic compound that features a phenacyl group substituted with an ethoxy group and a mercaptoacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[2-(4-ethoxyphenyl)-2-oxoethyl]thio}acetic acid typically involves the reaction of 4-ethoxybenzaldehyde with thioglycolic acid under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of a catalyst such as hydrochloric acid and a reducing agent like sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
{[2-(4-ethoxyphenyl)-2-oxoethyl]thio}acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenacyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, {[2-(4-ethoxyphenyl)-2-oxoethyl]thio}acetic acid is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein interactions. Its structure allows it to interact with various biological targets, making it a useful tool in biochemical assays.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
Industrially, the compound is used in the production of specialty chemicals and pharmaceuticals. Its versatility in chemical reactions makes it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of {[2-(4-ethoxyphenyl)-2-oxoethyl]thio}acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s functional groups allow it to form covalent or non-covalent bonds with these targets, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxyphenylboronic acid
- 4-Methoxyphenethylamine
- 4-Methoxycarbonylphenylboronic acid
Uniqueness
Compared to similar compounds, {[2-(4-ethoxyphenyl)-2-oxoethyl]thio}acetic acid is unique due to its combination of an ethoxy group, a phenacyl group, and a mercaptoacetic acid moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable in various applications.
Properties
Molecular Formula |
C12H14O4S |
---|---|
Molecular Weight |
254.3 g/mol |
IUPAC Name |
2-[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanylacetic acid |
InChI |
InChI=1S/C12H14O4S/c1-2-16-10-5-3-9(4-6-10)11(13)7-17-8-12(14)15/h3-6H,2,7-8H2,1H3,(H,14,15) |
InChI Key |
VRBUPTGBJONEMO-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)CSCC(=O)O |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)CSCC(=O)O |
Origin of Product |
United States |
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